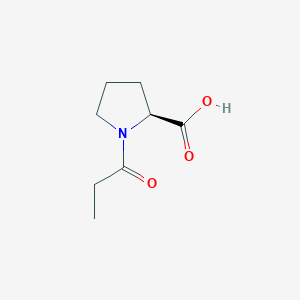

(2S)-1-propanoylpyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2S)-1-propanoylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 1-Propionyl-L-Proline is the enzyme Pyrroline-5-carboxylate reductase (PYCR) . This enzyme plays a crucial role in proline metabolism, which is prominently featured in the unique metabolism of cancer cells .

Mode of Action

1-Propionyl-L-Proline interacts with its target, PYCR, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in proline metabolism. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

1-Propionyl-L-Proline affects the proline metabolic cycle . Proline metabolism involves the enzyme-catalyzed interconversion of L-proline and L-glutamate . Disruption of this cycle by 1-Propionyl-L-Proline can impact cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .

Pharmacokinetics

Related compounds such as propionyl-l-carnitine have been shown to play an important role in the metabolism of both carbohydrates and lipids, leading to an increase in atp generation

Result of Action

The molecular and cellular effects of 1-Propionyl-L-Proline’s action are largely tied to its impact on proline metabolism. By inhibiting PYCR, it disrupts the proline metabolic cycle, potentially affecting cellular growth and death pathways . This could have significant implications for diseases like cancer, where proline metabolism is often dysregulated .

Biochemische Analyse

Biochemical Properties

1-Propionyl-L-proline interacts with various enzymes, proteins, and other biomolecules. It is involved in proline metabolism, which is central to the metabolic shift that sustains cancer cells proliferation, survival, and metastatic spread . The metabolism of 1-Propionyl-L-Proline involves two other amino acids, glutamate and ornithine, and five enzymatic activities .

Cellular Effects

1-Propionyl-L-Proline has been shown to have effects on various types of cells and cellular processes. For instance, it has been demonstrated to exert a protective effect in different models of both cardiac and endothelial dysfunction . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Propionyl-L-Proline exerts its effects through various mechanisms. It is involved in the oxidation of proline to glutamic acid, a process that is crucial for many biological functions . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 1-Propionyl-L-Proline change over time in laboratory settings. For example, a 20-week treatment with 1-Propionyl-L-Proline in an animal model of obesity and insulin resistance showed a reduction in body weight, abdominal adiposity, plasmatic insulin, and liver triglyceride content .

Dosage Effects in Animal Models

The effects of 1-Propionyl-L-Proline vary with different dosages in animal models. For instance, a study showed that 2 g/day of 1-Propionyl-L-Proline was required for at least 2 weeks to affect body mass in type 2 diabetes mellitus patients .

Metabolic Pathways

1-Propionyl-L-Proline is involved in several metabolic pathways. It is a key component in proline metabolism, which is central to the metabolic rewiring that sustains cancer cells proliferation, survival, and metastatic spread . This process involves interactions with various enzymes and cofactors .

Transport and Distribution

1-Propionyl-L-Proline is transported and distributed within cells and tissues. The amino acid transporter PAT1, expressed in intestine, kidney, brain, and other organs, mediates the uptake of proline and derivatives in a pH gradient-dependent manner .

Subcellular Localization

Current studies are leveraging advanced machine learning techniques to predict the subcellular localization of proteins from their amino acid sequences .

Biologische Aktivität

(2S)-1-propanoylpyrrolidine-2-carboxylic acid, also known as a derivative of L-proline, is a chiral compound characterized by its unique structure that includes a pyrrolidine ring and a propanoyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃NO₂

- IUPAC Name : this compound

- CAS Number : 59785-66-9

The compound's stereochemistry is significant, as it influences its biological interactions and activities. The presence of the chiral center at the second carbon of the pyrrolidine ring contributes to its unique properties.

Biological Activities

This compound exhibits several notable biological activities:

-

Antioxidant Properties :

- The compound has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Anticoagulant Activity :

- Preliminary studies suggest that this compound may influence blood coagulation pathways. Its anticoagulant properties could make it a candidate for therapeutic applications in preventing thrombotic events.

-

Neuroprotective Effects :

- Similar compounds have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects may be attributed to its antioxidant properties and ability to modulate neurotransmitter systems.

In Vitro Studies

A study focused on the synthesis of L-proline amide derivatives, including this compound, evaluated their inhibitory activity against angiotensin-converting enzyme (ACE). The results showed that these derivatives exhibited significant ACE-inhibitory activity, with one derivative demonstrating a docking score of -7.384 kcal/mole, indicating strong binding affinity.

While specific mechanisms of action for this compound are not fully elucidated, its interactions with various biological macromolecules suggest multiple pathways through which it may exert its effects. Research indicates that it may act on enzyme systems involved in metabolic regulation and oxidative stress response.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (2S)-Proline | Amino Acid | Natural occurrence; essential in proteins |

| (2S)-Pyrrolidine | Alkaloid | Basic nitrogen; used in various syntheses |

| 4-Aminobutyric Acid | Amino Acid | Neurotransmitter; involved in GABAergic signaling |

| L-Carnitine | Quaternary Amine | Involved in fatty acid metabolism |

The uniqueness of this compound lies in its combination of the propanoyl group and the pyrrolidine ring, which may confer distinct biological activities not observed in other compounds listed.

Eigenschaften

IUPAC Name |

(2S)-1-propanoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOGFHQPAHSMQS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350313 | |

| Record name | (2S)-1-propanoylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59785-66-9 | |

| Record name | (2S)-1-propanoylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.